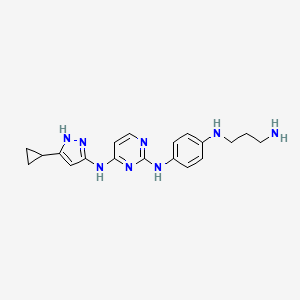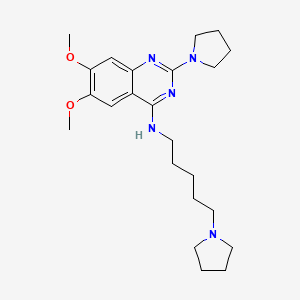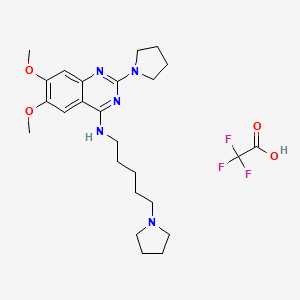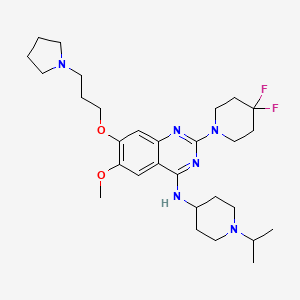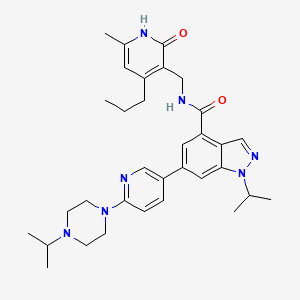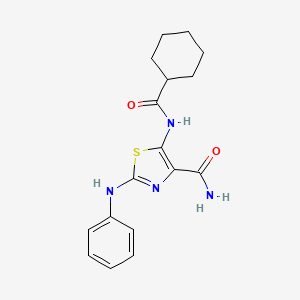
Vardenafil hydrochloride trihydrate
Übersicht
Beschreibung
Vardenafil hydrochloride trihydrate is a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). It is primarily used as an oral therapy for the treatment of erectile dysfunction. The compound works by increasing blood flow to the penis during sexual stimulation, thereby facilitating an erection .
Wirkmechanismus
- Vardenafil hydrochloride trihydrate is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is primarily found in the corpus cavernosum tissue around the penis.
- Vardenafil inhibits PDE5, preventing the breakdown of cGMP. This allows increased blood flow into the penis, resulting in an erection .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
Vardenafil hydrochloride trihydrate plays a crucial role in biochemical reactions by inhibiting the enzyme PDE5. This inhibition prevents the degradation of cGMP, a molecule that mediates smooth muscle relaxation. During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase. This activation increases the synthesis of cGMP, which in turn causes the smooth muscle cells to relax and blood to flow into the penis . This compound interacts with PDE5 more selectively compared to other PDE isoforms, although its selectivity is lower than that of tadalafil .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by increasing cGMP levels, which leads to the relaxation of smooth muscle cells in the corpus cavernosum. This relaxation facilitates increased blood flow and erection. Additionally, the compound has been evaluated for its potential use in treating pulmonary arterial hypertension by promoting vasodilation in the pulmonary arteries . The impact on cell signaling pathways includes the activation of guanylate cyclase and the subsequent increase in cGMP synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases the levels of cGMP in the smooth muscle cells of the corpus cavernosum. This elevated cGMP level leads to the relaxation of smooth muscle cells and increased blood flow . The binding interactions with PDE5 are highly selective, making this compound a potent inhibitor of this enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is prone to degradation under certain conditions, such as exposure to sunlight, thermal stress, and hydrolysis, while it remains stable under oxidative conditions . The stability of the compound is crucial for its efficacy and safety in clinical use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In conscious rabbits, intravenous administration of this compound induced dose-dependent penile erections. The efficacy of the compound was potentiated by the simultaneous administration of the nitric oxide donor sodium nitroprusside, which significantly reduced the minimal effective dose . High doses of this compound have been associated with adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of PDE5 and the subsequent increase in cGMP levels. The major circulating metabolite, N-desethylvardenafil (M1), results from desethylation at the piperazine moiety of vardenafil. This metabolite has a plasma concentration of approximately 26% of that of the parent compound . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve extensive tissue distribution. The mean steady-state volume of distribution (Vss) for vardenafil is 208 liters, indicating its extensive distribution in tissues . This compound and its major circulating metabolite, M1, are highly bound to plasma proteins, with about 95% of the parent drug and M1 being bound . This high protein binding affects the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the smooth muscle cells of the corpus cavernosum, where it exerts its effects by inhibiting PDE5 and increasing cGMP levels. The compound’s activity is directed towards the relaxation of smooth muscle cells, facilitating increased blood flow and erection . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vardenafil hydrochloride trihydrate involves a series of complex chemical reactions. One common method starts with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product . Another method involves the reaction of 2-(2-phenylethyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazine-4-one with chlorsulfonic acid under nitrogen protection at temperatures between -15°C to 15°C .
Industrial Production Methods: The industrial production of high-purity this compound involves improving post-treatment methods to stabilize intermediates, increase reaction yields, and enhance product purity. This method is highly applicable in medicinal chemistry .
Analyse Chemischer Reaktionen
Types of Reactions: Vardenafil hydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: The compound is stable under oxidative conditions.
Reduction: Specific reduction reactions are not commonly reported.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfonyl and imidazo groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Chlorsulfonic acid and other sulfonating agents.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of vardenafil, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Vardenafil hydrochloride trihydrate has several scientific research applications:
Chemistry: Used in the study of PDE5 inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.
Medicine: Primarily used in the treatment of erectile dysfunction.
Industry: Utilized in the development of oral dispersible films for improved drug delivery.
Vergleich Mit ähnlichen Verbindungen
Sildenafil citrate: Another PDE5 inhibitor used for erectile dysfunction. It has a similar mechanism of action but differs in its pharmacokinetic profile.
Tadalafil: Also a PDE5 inhibitor, known for its longer duration of action compared to vardenafil.
Uniqueness: Vardenafil hydrochloride trihydrate is unique in its higher potency as a PDE5 inhibitor compared to sildenafil and tadalafil. its selectivity for other PDE isoforms is lower than that of tadalafil .
Eigenschaften
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCDRHDULQYRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954704 | |
| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330808-88-3 | |
| Record name | Vardenafil hydrochloride trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330808883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vardenafil Hydrochloride Trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VARDENAFIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8S2CU0TS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)
